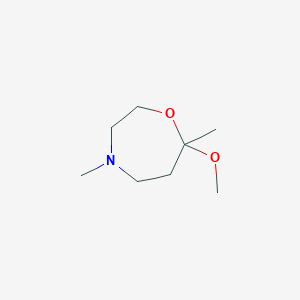
4(1H)-Quinolinone, octahydro-, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Quinolinone, octahydro-, cis- is a chemical compound with the molecular formula C9H16. It is a stereoisomer of 4(1H)-Quinolinone, octahydro-, and is characterized by its unique cis-configuration. This compound is part of the quinolinone family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinolinone, octahydro-, cis- typically involves the hydrogenation of quinolinone derivatives under specific conditions. One common method includes the catalytic hydrogenation of quinolinone using palladium or platinum catalysts under high pressure and temperature. The reaction conditions are carefully controlled to ensure the cis-configuration of the final product.
Industrial Production Methods
In an industrial setting, the production of 4(1H)-Quinolinone, octahydro-, cis- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the desired product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
4(1H)-Quinolinone, octahydro-, cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: It can be reduced to form tetrahydroquinolinone derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where functional groups can be introduced at specific positions on the quinolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and halides are used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various quinolinone and tetrahydroquinolinone derivatives, which have significant applications in medicinal chemistry and material science.
科学的研究の応用
4(1H)-Quinolinone, octahydro-, cis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 4(1H)-Quinolinone, octahydro-, cis- involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied.
類似化合物との比較
Similar Compounds
4(1H)-Quinolinone, octahydro-, trans-: This isomer has a different spatial arrangement of atoms, leading to distinct chemical and biological properties.
Tetrahydroquinolinone derivatives: These compounds share a similar core structure but differ in the degree of hydrogenation and functionalization.
Uniqueness
4(1H)-Quinolinone, octahydro-, cis- is unique due to its specific cis-configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various applications.
特性
CAS番号 |
54933-74-3 |
|---|---|
分子式 |
C9H15NO |
分子量 |
153.22 g/mol |
IUPAC名 |
(4aR,8aS)-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H15NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h7-8,10H,1-6H2/t7-,8+/m1/s1 |
InChIキー |
VZTBFFGJFFYFRT-SFYZADRCSA-N |
異性体SMILES |
C1CC[C@H]2[C@@H](C1)C(=O)CCN2 |
正規SMILES |
C1CCC2C(C1)C(=O)CCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





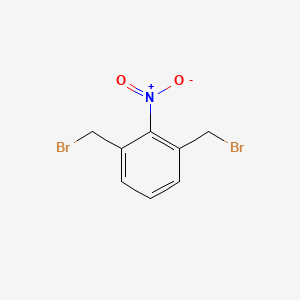
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14626148.png)
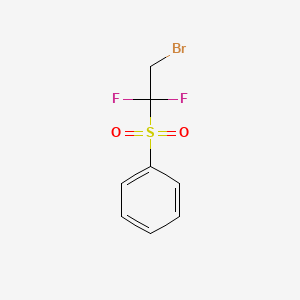

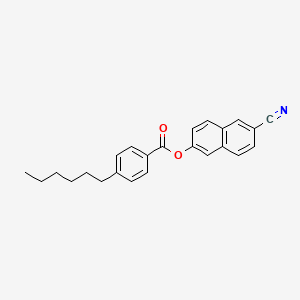
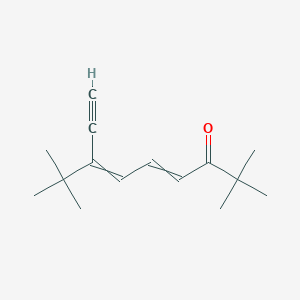

![N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14626198.png)

